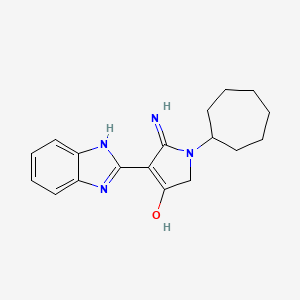

5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-CYCLOHEPTYL-2,3-DIHYDRO-1H-PYRROL-3-ONE

Description

This compound belongs to a class of pyrrolone derivatives featuring a benzodiazolyl (benzimidazole) moiety at the 4-position and a cycloheptyl group at the 1-position. The cycloheptyl substituent confers unique steric and lipophilic properties, distinguishing it from phenyl or aliphatic chain-substituted analogs.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-cycloheptyl-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c19-17-16(18-20-13-9-5-6-10-14(13)21-18)15(23)11-22(17)12-7-3-1-2-4-8-12/h5-6,9-10,12,19,23H,1-4,7-8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAPHPGICBRBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the intermediate benzodiazole compound.

Formation of the Pyrrolone Ring: The final step involves the formation of the pyrrolone ring through a condensation reaction between the benzodiazole intermediate and a suitable amine derivative, followed by cyclization under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the benzodiazole ring, converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dihydrobenzodiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a potential candidate for the development of new drugs, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique combination of functional groups may impart desirable properties to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The cycloheptyl group may contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Structural and Molecular Properties

Notes:

- †Molecular weight estimated based on analogs.

- ‡Cycloheptyl (C₇H₁₃) likely increases molecular weight compared to phenyl derivatives but less than bromophenyl.

Key Structural and Functional Differences

Aryl substituents (e.g., 4-bromo, 4-fluoro) introduce electronegative effects, influencing electronic distribution and reactivity. For example, bromine aids in cross-coupling reactions, while fluorine improves metabolic stability . Aliphatic chains (e.g., 3-butoxypropyl) introduce ether linkages, balancing solubility and flexibility .

Hydrogen Bonding and Solubility: All analogs share 3 H-bond donors (from benzimidazole NH and pyrrolone NH/O groups). Acceptors vary slightly (3–4), with oxygen-containing substituents (e.g., methoxy, butoxy) increasing polarity .

Synthetic Accessibility :

- General synthetic routes involve condensation of benzimidazole precursors with pyrrolone intermediates. For example, outlines procedures using 1,4-dioxane, triethylamine, and sulfur for similar scaffolds .

- Substituents are introduced via alkylation or aryl substitution during synthesis.

Research Findings and Data

Crystallographic Studies

Several analogs (e.g., 4-bromo and 4-fluoro derivatives) have been structurally characterized using SHELX software, ensuring accurate bond-length and angle measurements . For instance:

Supplier and Availability

These compounds are marketed as research chemicals by suppliers like Advanced Technology & Industrial Co., Ltd. and ChemScene, LLC, with prices reflecting substituent complexity (e.g., bromine > fluorine > methoxy) .

Biological Activity

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique bicyclic structure that combines a benzodiazole moiety with a cycloheptyl group and a pyrrolone framework. This structural diversity may contribute to its biological activities.

Antitumor Activity

Research has indicated that derivatives of pyrrolones, including 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one, exhibit significant antitumor properties. A study demonstrated that similar compounds showed comparable efficacy to 5-fluorouracil (5-FU) in reducing tumor size in DMH-induced colon cancer models in rats. The administration of 5-amino derivatives resulted in a decrease in tumor number and area by up to 46%, alongside reduced inflammation in surrounding tissues .

Antibacterial and Antifungal Activities

Compounds with similar structures have shown antibacterial and antifungal properties. For instance, thiazolidinone derivatives, which share some structural characteristics with the target compound, have been reported to possess antimicrobial activity against various pathogens such as Candida albicans and Escherichia coli .

The mechanisms through which 5-amino derivatives exert their biological effects are still under investigation. However, it is hypothesized that the benzodiazole component may enhance interaction with biological targets due to its ability to form hydrogen bonds and pi-stacking interactions. This could lead to improved binding affinity for enzymes or receptors involved in cancer proliferation or microbial resistance.

Study on Colon Cancer

In a controlled study involving rats with induced colon cancer, the compound was administered at a dose of 2.3 mg/kg daily for several weeks. Results indicated that the compound not only reduced tumor growth but also had less detrimental effects on non-cancerous tissues compared to standard chemotherapy agents like 5-FU .

Antiproliferative Effects

Another investigation focused on the antiproliferative effects of related compounds against leukemia cells. The study utilized XTT assays to measure cell viability post-treatment with various concentrations of the compounds. The results suggested selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating potential therapeutic benefits .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to 5-amino derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Amino Derivative A | Benzodiazole + Pyrrolone | Antitumor activity against colon cancer |

| Thiazolidinone Derivative B | Thiazolidine core | Antimicrobial activity against Candida albicans |

| Pyrrolone Derivative C | Similar structure | Antiproliferative effects on leukemia cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.